Biological Activity and Therapeutic Potential of 8-Oxa-1-azaspiro[5.5]undecane Derivatives
Biological Activity and Therapeutic Potential of 8-Oxa-1-azaspiro[5.5]undecane Derivatives
Topic: Biological Activity of 8-Oxa-1-azaspiro[5.5]undecane Derivatives Type: In-Depth Technical Guide Audience: Researchers, Medicinal Chemists, Drug Development Professionals
[1]
Executive Summary: The Spirocyclic Advantage
The 8-oxa-1-azaspiro[5.5]undecane scaffold (frequently indexed in literature as 1-oxa-9-azaspiro[5.5]undecane or spiro[piperidine-4,4'-tetrahydropyran] ) represents a privileged structural motif in modern medicinal chemistry. Unlike flat aromatic systems, this spirocyclic core offers inherent three-dimensionality (Fsp³ character), which improves solubility and metabolic stability while reducing "flat" aromatic stacking interactions that often lead to off-target toxicity.
This guide analyzes the three primary therapeutic modules where this scaffold has demonstrated critical biological activity: Antitubercular MmpL3 inhibition , Dual Opioid/Sigma-1 receptor modulation for analgesia , and Chemokine receptor antagonism .
Structural Analysis & Nomenclature
To ensure precise retrieval of literature and data, researchers must recognize the two dominant numbering conventions for this identical chemical core:
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Convention A (User Query): 8-Oxa-1-azaspiro[5.5]undecane – Numbering prioritizes the Nitrogen-containing ring (Piperidine) as 1.
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Convention B (IUPAC/Literature): 1-Oxa-9-azaspiro[5.5]undecane – Numbering prioritizes the Oxygen-containing ring (Tetrahydropyran) as 1.
Structural Features:
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Core: Spiro-fusion of a piperidine ring and a tetrahydropyran ring.
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Vectorization: The nitrogen atom (N-9 or N-1) serves as the primary vector for diversification (e.g., benzyl, sulfonyl, or urea linkages).
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Lipophilicity: The ether oxygen lowers logP compared to the all-carbon spiro[5.5]undecane, improving CNS penetration and oral bioavailability.
Therapeutic Modules & Biological Activity[2][3]
Module A: Antitubercular Agents (Target: MmpL3)
Recent high-impact studies have identified 8-oxa-1-azaspiro[5.5]undecane derivatives as potent inhibitors of MmpL3 (Mycobacterial membrane protein Large 3), a critical transporter essential for the construction of the mycobacterial cell wall (mycolic acid transport).[1]
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Mechanism of Action: These derivatives bind to the proton translocation channel of MmpL3, specifically occupying the S4 and S5 subsites .[1] This blockade halts the flip-flop motion required to transport trehalose monomycolate (TMM) across the inner membrane.
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Key Derivative: 1-oxa-9-azaspiro[5.5]undecane-9-sulfonamides.[2]
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Potency: MIC values < 0.1 µM against Mycobacterium tuberculosis (H37Rv strain).
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Resistance Profile: Effective against multi-drug resistant (MDR) strains due to the novel binding site distinct from isoniazid or rifampicin.
Module B: Next-Generation Analgesics (Target: MOR / σ1R)
The scaffold has been successfully employed to design Dual Ligands that act as Mu-Opioid Receptor (MOR) agonists and Sigma-1 Receptor (σ1R) antagonists.
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Therapeutic Rationale: Traditional opioids cause respiratory depression and constipation. Blocking the Sigma-1 receptor (σ1R) counteracts these opioid-induced side effects without diminishing analgesia.
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SAR Insight: An aryl group attached to the piperidine nitrogen (via a spacer) engages the MOR, while the spiro-ether oxygen participates in hydrogen bonding within the σ1R pocket.
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Outcome: Compounds in this class exhibit potent analgesia (comparable to oxycodone) with significantly reduced constipation and physical dependence liabilities in murine models.
Module C: Chemokine Antagonism (Target: CCR5)
Derivatives of this spiro system function as CCR5 antagonists , blocking the entry of R5-tropic HIV-1 strains and modulating inflammatory responses. The spiro-center restricts the conformation of the piperidine, locking the basic nitrogen in an optimal orientation to interact with the acidic residues (Glu283) in the CCR5 transmembrane pocket.
Technical Workflow: Synthesis of the Core Scaffold
Accessing the 8-oxa-1-azaspiro[5.5]undecane core requires a robust protocol that avoids over-alkylation. The Prins Cyclization or Intramolecular Etherification routes are preferred for scale-up.
DOT Diagram: Synthesis Pathway
Figure 1: Synthetic route via hydroboration-cyclization strategy to access the spiro-ether core.[3]
Experimental Protocols
Protocol 1: MmpL3 Inhibition Assay (Whole-Cell)
Purpose: To validate antitubercular activity of spiro derivatives. System: Mycobacterium tuberculosis H37Rv (BSL-3 required) or M. smegmatis (BSL-2 surrogate).
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Culture Preparation: Grow M. tuberculosis in Middlebrook 7H9 broth supplemented with 10% OADC (Oleic acid, Albumin, Dextrose, Catalase) and 0.05% Tween 80 until OD₆₀₀ reaches 0.6–0.8.
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Compound Dilution: Prepare 10-point serial dilutions of the spiro-derivative in DMSO.
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Plating: Add 1 µL of compound solution to 96-well plates. Add 99 µL of bacterial suspension (diluted to OD₆₀₀ ~0.005).
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Incubation: Incubate at 37°C for 5 days (7H9 media).
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Readout (Alamar Blue): Add 10 µL of Resazurin (Alamar Blue) solution. Incubate for 24 hours.
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Blue = No Growth (Inhibition).
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Pink = Growth (Reduction of Resazurin).
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Data Analysis: Determine MIC₉₀ (concentration inhibiting 90% of fluorescence/color change).
Protocol 2: Sigma-1 Receptor Radioligand Binding
Purpose: To determine binding affinity (
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Membrane Prep: Use Guinea pig brain membranes or HEK293 cells overexpressing human σ1R.
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Radioligand: [³H]-(+)-Pentazocine (specific σ1R agonist).
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Assay Buffer: 50 mM Tris-HCl, pH 7.4.
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Incubation:
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Mix 100 µL Membrane suspension (20 µg protein).
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50 µL [³H]-(+)-Pentazocine (2 nM final).
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50 µL Test Compound (10⁻¹⁰ to 10⁻⁵ M).
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Incubate 120 min at 37°C.
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Termination: Rapid filtration through GF/B glass fiber filters (pre-soaked in 0.5% polyethyleneimine). Wash 3x with ice-cold buffer.
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Quantification: Liquid scintillation counting. Calculate
using the Cheng-Prusoff equation.
Data Summary: Activity Profile
| Derivative Class | Target | Primary Activity | Key Outcome |
| 9-Sulfonyl-spiro | MmpL3 (TB) | Bacterial Growth Inhibition | MIC < 0.1 µM (H37Rv); Low cytotoxicity |
| 9-Benzyl-spiro | MOR / σ1R | Analgesia | |
| 9-Urea-spiro | sEH (Epoxide Hydrolase) | Anti-inflammatory | IC₅₀ = 4.9 nM; High oral bioavailability |
| N-Aryl-spiro | CCR5 | HIV Entry Inhibition | IC₅₀ < 10 nM; Antiviral efficacy |
Mechanism of Action Visualization
DOT Diagram: Dual MOR/Sigma Signaling
Figure 2: The dual-action mechanism where MOR activation provides pain relief while Sigma-1 antagonism mitigates NMDAR-mediated side effects.
References
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Synthesis and pharmacological activity of a new series of 1-oxa-4,9-diazaspiro[5.5]undecane derivatives as potent dual ligands for the sigma-1 receptor and the mu-opioid receptor. Journal of Medicinal Chemistry. (2020).
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The synthesis of 1-oxa-9-azaspiro[5.5]undecane derivatives and optimization of antituberculosis activity thereof. Chemistry of Heterocyclic Compounds. (2024).
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Design, synthesis, and evaluation of a series of 1-oxa-8-azaspiro[4.5]decane and 1,5-dioxa-9-azaspiro[5.5]undecane derivatives as selective σ1 receptor ligands. Bioorganic & Medicinal Chemistry. (2020).[4]
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Prins Cascade Cyclization for the Synthesis of 1,9-Dioxa-4-azaspiro[5.5]undecane Derivatives. The Journal of Organic Chemistry. (2014).
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Spiro-piperidine compounds as chemokine receptor antagonists and medicinal use thereof. Patent EP2364982A1. (2011).
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Stereoselective Synthesis of Biologically Relevant Tetrahydropyridines and Dihydro-2H-pyrans via Ring-Expansion of Monocyclopropanated Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and evaluation of new 1-oxa-8-azaspiro[4.5]decane derivatives as candidate radioligands for sigma-1 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
